molecular formula C19H22N2O2S B6099641 5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide

5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide

Cat. No. B6099641
M. Wt: 342.5 g/mol
InChI Key: PKWMRDLICCMAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide is a compound that belongs to the class of drugs known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been shown to have a high affinity for this receptor. This compound has been the subject of much scientific research due to its potential therapeutic applications and its ability to act as a tool for studying the endocannabinoid system.

Mechanism of Action

The mechanism of action of 5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide is complex and involves its interaction with the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is found primarily in the brain and central nervous system. When activated by a ligand such as this compound, the CB1 receptor initiates a signaling cascade that results in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have analgesic and anti-inflammatory effects, as well as anti-convulsant properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide in lab experiments are its potency and selectivity for the CB1 receptor. This compound can be used as a tool for studying the endocannabinoid system and its role in various physiological processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need to use caution when handling it.

Future Directions

There are many potential future directions for research involving 5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide. Some possible areas of research include its potential applications in the treatment of neurological disorders, its potential as a tool for studying the endocannabinoid system, and its potential as a therapeutic agent for pain and inflammation. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is first converted to its acid chloride derivative. This derivative is then reacted with N-(3-phenylpropyl)pyrrolidine to form the corresponding amide. The amide is then subjected to a series of reactions that result in the formation of the final product.

Scientific Research Applications

5-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-thiophenecarboxamide has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

5-methyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-9-10-17(24-14)19(23)20-16-12-18(22)21(13-16)11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWMRDLICCMAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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